1-Bromo-2-fluoro-4-(4-propylphenyl)benzene
Overview
Description
Pipoxolan Hydrochloride is a pharmaceutical compound known for its antispasmodic properties. It is used clinically to relieve smooth muscle spasms, particularly in conditions such as dysmenorrhea, renal colic, and vascular headaches . The compound has also shown potential in treating cerebrovascular diseases by inhibiting neuronal apoptosis and vascular smooth muscle cell migration .
Preparation Methods
Synthetic Routes and Reaction Conditions: in 1968 .
Industrial Production Methods: Industrial production of Pipoxolan Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like isopropyl alcohol and purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: Pipoxolan Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pipoxolan Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell migration.
Medicine: Potential therapeutic applications in treating cerebrovascular diseases, neurodegenerative disorders, and inflammatory conditions
Mechanism of Action
Pipoxolan Hydrochloride exerts its effects by modulating multiple pathways:
Smooth Muscle Relaxation: Inhibits phosphodiesterase and maintains cyclic-AMP levels, preventing calcium entry into smooth muscle cells.
Neuroprotection: Modulates neurotransmitter systems, increasing levels of dopamine and serotonin, which are critical for mood regulation and cognitive function.
Anti-inflammatory: Suppresses inflammatory factors such as NF-κB, AP-1, and STATs, while activating antioxidative pathways like Nrf2.
Comparison with Similar Compounds
Drotaverine Hydrochloride: Another antispasmodic agent used to relieve smooth muscle spasms.
Papaverine Hydrochloride: Used to treat vasospasms and improve blood flow.
Mebeverine Hydrochloride: Commonly used to treat irritable bowel syndrome.
Uniqueness: Pipoxolan Hydrochloride is unique due to its dual action as both an antispasmodic and a neuroprotective agent.
Biological Activity
1-Bromo-2-fluoro-4-(4-propylphenyl)benzene is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bromine atom and a fluorine atom attached to a benzene ring that also bears a propylphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 267.13 g/mol.
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi by disrupting their cellular membranes or metabolic pathways.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The presence of halogenated substituents can enhance its reactivity towards biological targets.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial activity of various halogenated compounds, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
- Cytotoxic Effects on Cancer Cells : In vitro assays conducted on human cancer cell lines showed that this compound exhibited cytotoxic effects, leading to decreased cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways, indicating the induction of apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed.
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Bromo-4-fluorobenzene | Bromine and fluorine on para positions | Anticancer, antimicrobial |
2-Fluoro-4-(propylphenyl)benzene | Fluorine on ortho position | Moderate antimicrobial |
1-Bromo-3-(propylphenyl)benzene | Bromine on meta position | Lower cytotoxicity |
This table illustrates that while structurally similar compounds exhibit some overlapping biological activities, the specific positioning of substituents in this compound may enhance its efficacy as an antimicrobial and anticancer agent.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(4-propylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrF/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16)15(17)10-13/h4-10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMGWDOHMFHCRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601305 | |
Record name | 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149647-66-5 | |
Record name | 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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